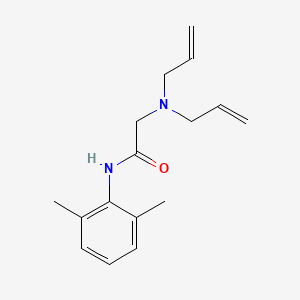
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a glycinamide backbone substituted with a 2,6-dimethylphenyl group and two prop-2-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide typically involves the reaction of 2,6-dimethylaniline with glycine derivatives under specific conditions. One common method involves the use of 2-chloro-N-(2,6-dimethylphenyl)acetamide as an intermediate, which is then reacted with prop-2-en-1-ylamine in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. For instance, it may act on sodium channels in neuronal cells, similar to other local anesthetics, by blocking the influx of sodium ions and thereby inhibiting nerve signal transmission . This action results in the numbing effect characteristic of anesthetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide.
Tocainide: Another local anesthetic with a similar mechanism of action.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: A related compound used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide is unique due to its dual prop-2-en-1-yl substitution, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
671216-79-8 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
2-[bis(prop-2-enyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H22N2O/c1-5-10-18(11-6-2)12-15(19)17-16-13(3)8-7-9-14(16)4/h5-9H,1-2,10-12H2,3-4H3,(H,17,19) |
Clé InChI |
AACMJJDRDNGQAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)
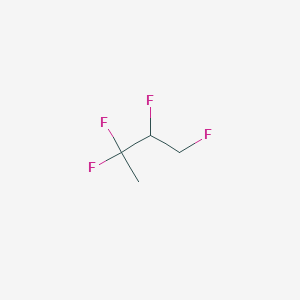
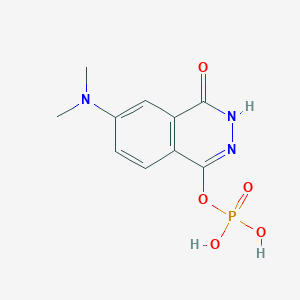

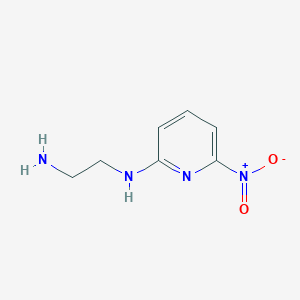
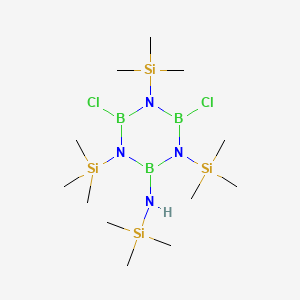
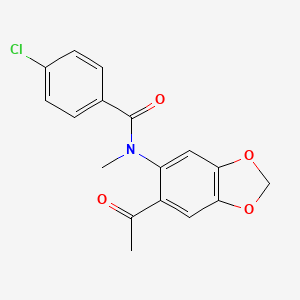

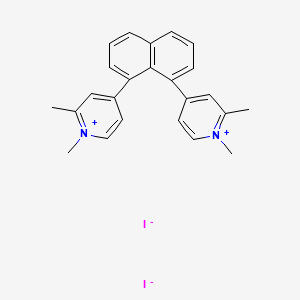
![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)


